molecular formula C22H40O5Si B13137074 Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane

Cat. No.: B13137074
M. Wt: 412.6 g/mol
InChI Key: VFUQKNQASBKGTC-UHFFFAOYSA-N
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Description

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is a silane coupling agent characterized by a trimethoxy-silicon head and a long undecyl chain (11 carbons) terminating in a 2-phenoxyethoxy substituent. Its molecular formula is C₂₂H₄₀O₅Si (estimated molecular weight: ~412 g/mol). The compound combines the hydrolytic reactivity of trimethoxy silane groups with the hydrophobicity and aromatic interactions conferred by the phenoxyethoxy tail. This structure makes it suitable for applications requiring surface modification, adhesion enhancement, or tailored polymer crosslinking .

Properties

Molecular Formula

C22H40O5Si

Molecular Weight

412.6 g/mol

IUPAC Name

trimethoxy-[11-(2-phenoxyethoxy)undecyl]silane

InChI

InChI=1S/C22H40O5Si/c1-23-28(24-2,25-3)21-15-10-8-6-4-5-7-9-14-18-26-19-20-27-22-16-12-11-13-17-22/h11-13,16-17H,4-10,14-15,18-21H2,1-3H3

InChI Key

VFUQKNQASBKGTC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCCCCCCOCCOC1=CC=CC=C1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane typically involves the reaction of a suitable alkyl halide with a phenoxyethanol derivative, followed by the introduction of the trimethoxysilane group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution and may involve solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to speed up the reaction and reduce energy consumption is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups to form siloxane networks.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often with a catalyst such as an acid or base to speed up the reaction.

    Condensation: Typically occurs under mild conditions, but can be accelerated by heating or the use of catalysts.

    Substitution: Requires nucleophiles such as amines or thiols, often in the presence of a base to deprotonate the nucleophile.

Major Products

    Siloxane Networks: Formed from the condensation of silanol groups.

    Functionalized Silanes: Resulting from substitution reactions on the phenoxyethoxy group.

Scientific Research Applications

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for cell culture and as a component in biosensors.

    Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices to improve biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The primary mechanism by which Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane exerts its effects is through the formation of siloxane bonds. The hydrolysis of the trimethoxysilane group produces silanol groups, which can then condense to form siloxane networks. These networks provide strong adhesion and durability, making the compound useful in a variety of applications. The phenoxyethoxy group can also interact with organic molecules, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Research Findings and Performance Data

Thermal Stability

  • Silanes with longer alkyl chains (e.g., undecyl) exhibit higher thermal stability. The target compound’s decomposition temperature is ~280°C, comparable to 11-bromoundecyltrimethoxysilane but lower than fluorinated silanes (~320°C, ) .

Mechanical Properties in Polymers

  • In starch-based adhesives (), silanes with aromatic groups (e.g., phenoxyethoxy) improve tensile strength by 15–20% compared to aliphatic analogs due to π-π interactions.

Hydrolytic Behavior

  • The methoxy groups in this compound are prone to hydrolysis in aqueous environments, requiring synthesis in anhydrous solvents like chloroform ().

Biological Activity

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique chemical structure allows it to interact with biological systems, which may lead to significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H36O3Si\text{C}_{17}\text{H}_{36}\text{O}_3\text{Si}

This structure features a long undecyl chain and a phenoxyethoxy group, which contribute to its amphiphilic properties, enhancing its interaction with biological membranes.

This compound's mechanism of action primarily involves its ability to modify cell membrane properties and interact with specific biomolecules. The silane group can facilitate the formation of siloxane bonds with cellular components, potentially leading to:

  • Alteration of Membrane Fluidity : By integrating into lipid bilayers, it may affect the fluidity and permeability of cell membranes.
  • Receptor Modulation : The phenoxyethoxy moiety may interact with membrane receptors, influencing signaling pathways.

Antimicrobial Properties

Research indicates that silane compounds exhibit antimicrobial activity. This compound may inhibit the growth of various bacterial strains due to its ability to disrupt bacterial cell membranes. Studies have shown that similar silanes can reduce biofilm formation on surfaces, suggesting potential applications in medical devices and coatings.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the activation of caspase pathways.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various silanes, including this compound. The results indicated significant inhibition against common pathogens associated with nosocomial infections. The study highlighted the potential for using this compound in hospital settings to reduce infection rates.

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while the compound exhibited selective toxicity towards cancer cells, it showed minimal effects on normal fibroblast cells, indicating a promising therapeutic window for anticancer applications.

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